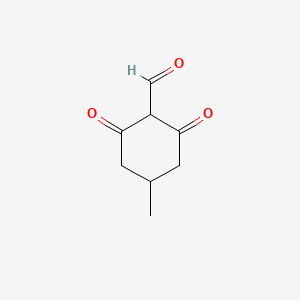
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group, two keto groups, and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.
Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
- Cyclohex-3-ene-1-carbaldehyde
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
Comparison: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is unique due to the presence of both aldehyde and keto functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-methyl-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3 |
Clé InChI |
VWLVYAQKRCXHEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(C(=O)C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


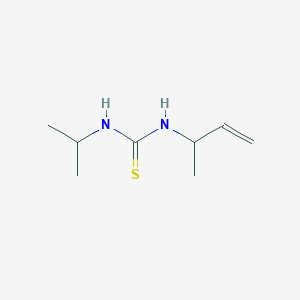
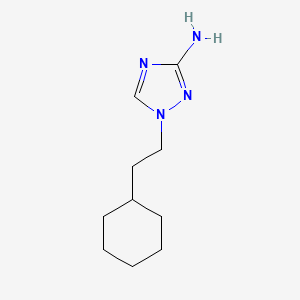


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
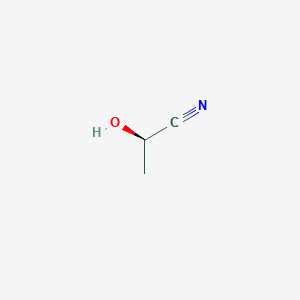

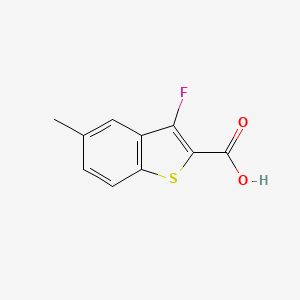
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)

![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
